molecular formula C8H8Cl2O B143686 2-(3,4-Dichlorophenyl)ethanol CAS No. 35364-79-5

2-(3,4-Dichlorophenyl)ethanol

Cat. No. B143686
CAS RN: 35364-79-5
M. Wt: 191.05 g/mol
InChI Key: GITOMJDYNUMCOV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)ethanol is a compound of interest due to its relevance in the synthesis of various pharmaceutical agents. It serves as a key intermediate in the production of hypocholesteremic agents, β2 agonists, and other therapeutic drugs. The compound's chlorinated aromatic ring and ethanol moiety make it a versatile precursor for further chemical modifications .

Synthesis Analysis

The synthesis of related chlorophenyl ethanol derivatives has been explored through various methods. For instance, the metabolic formation of a hypocholesteremic agent involving a chlorophenyl ethanol structure was achieved following the administration of a precursor compound to rats . Kinetic resolution of a racemic chloro-dichlorophenyl ethanol was performed using lipase-catalyzed transesterification, yielding enantiomerically enriched isomers . Additionally, the asymmetric reduction of a chlorophenyl ethanone to chlorophenyl ethanol was catalyzed by Candida ontarioensis, resulting in a high enantiomeric excess and yield . These methods highlight the potential for enzymatic processes in the efficient and selective synthesis of chlorophenyl ethanol derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(3,4-Dichlorophenyl)ethanol has been elucidated using various spectroscopic and computational techniques. For example, the structure of a dichlorophenyl propenone derivative was confirmed by IR and X-ray diffraction studies, with computational methods providing additional insights into the vibrational wavenumbers and electronic properties . Such analyses are crucial for understanding the molecular geometry, stability, and reactivity of chlorophenyl ethanol derivatives.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl ethanol derivatives can be influenced by the presence of substituents on the aromatic ring. Electrophilic and nucleophilic reactions are common, and the chloro groups can participate in substitution reactions. The electrochemical behavior of thiadiazole derivatives in the presence of ethanol suggests that ethanol can act as a nucleophile, adding to electrophilic centers in a molecule . These reactions are important for further functionalization of the chlorophenyl ethanol core.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl ethanol derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity, boiling point, and solubility. For instance, the lipase-catalyzed resolution of chloro-dichlorophenyl ethanol indicates that the basicity of the reaction system can significantly impact the enzyme's activity and the reaction's enantioselectivity . Understanding these properties is essential for the development of efficient synthesis and purification strategies.

Scientific Research Applications

Methods of Application

Results: The compound serves as a precursor for more complex molecules, and its reactivity has been utilized to create a variety of derivatives with potential applications in material science and pharmacology .

Biology

Methods of Application

Results: Findings suggest that 2-(3,4-Dichlorophenyl)ethanol can influence the activity of certain enzymes, which could have implications for its use in biotechnological applications .

Pharmacology

Methods of Application

Results: Some studies have shown that derivatives of 2-(3,4-Dichlorophenyl)ethanol exhibit promising activity against certain pathogens, making it a candidate for further drug development .

Environmental Science

Methods of Application

Results: Research indicates that certain microorganisms can metabolize 2-(3,4-Dichlorophenyl)ethanol, leading to its potential use in bioremediation strategies .

Materials Science

Methods of Application

Results: The incorporation of 2-(3,4-Dichlorophenyl)ethanol into materials has resulted in changes in properties like hydrophobicity, which could be beneficial for creating specialized coatings .

Analytical Methods

Methods of Application

Results: Its use as a standard has helped in the refinement of analytical methods, leading to more precise and reliable measurements in various research applications .

Neuropharmacology

Methods of Application

Results: Derivatives of 2-(3,4-Dichlorophenyl)ethanol have shown activity at certain receptor sites, which could lead to the development of new treatments for neurological disorders .

Agriculture

Methods of Application

Results: Studies indicate that certain concentrations can effectively protect crops from pests without harming the plants, offering a potential alternative to traditional pesticides .

Food Science

Methods of Application

Results: The compound has demonstrated antimicrobial activity, suggesting it could be used as a food preservative under certain conditions .

Cosmetic Chemistry

Methods of Application

Results: Preliminary results show that it can contribute to the preservation of cosmetic products and may have benefits for skin health when used in appropriate concentrations .

Veterinary Medicine

Methods of Application

Results: There is evidence that it can be effective in treating certain infections in animals, leading to its consideration for veterinary pharmaceuticals .

Nanotechnology

Methods of Application

Results: Functionalization with the compound has been found to improve the biocompatibility and targeting capabilities of nanoparticles .

Antifungal Agent Synthesis

Methods of Application

A biotransformation process involving an Acinetobacter sp. isolate is used for the enantioselective synthesis of the chiral intermediate of Miconazole .

Results: The process achieves a high yield and enantiomeric excess, indicating the potential for large-scale production of antifungal medications .

Drug Development

Methods of Application

Results: The compound’s derivatives have been incorporated into new drug formulations, expanding the range of treatments available for various conditions .

Organic Synthesis Research

Methods of Application

Results: The studies contribute to a deeper understanding of organic synthesis, leading to the discovery of new synthetic methods .

Chemical Education

Methods of Application

Results: The use of this compound in education helps in training the next generation of chemists and researchers .

Industrial Chemistry

Methods of Application

Results: Its use in industry leads to the creation of products with specific properties required for various applications .

Chemical Safety and Regulations

Methods of Application

Results: The findings from these studies inform safety guidelines and regulations for the use and disposal of this chemical .

properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITOMJDYNUMCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288379
Record name 2-(3,4-Dichlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)ethanol

CAS RN

35364-79-5
Record name 35364-79-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dichlorophenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35364-79-5
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Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (LAH) (0.57 g, 0.015 mol) were dissolved in tetrahydrofuran (30 ml) at room temperature, followed by stirring for 30 min. To the resulting solution there was slowly added dropwise a solution having 3,4-dichlorophenylacetic acid (3 g, 0.015 mol) and triethylamine (2.1 ml, 0.015 mol) dissolved in tetrahydrofuran (20 ml) and after stirring at the reflux temperature for 3 h, the mixture was cooled and water was poured into. The mixture was neutralized with an aqueous solution of sodium hydroxide and subjected to extraction with ethyl acetate to yield the end compound 3,4-dichlorophenethyl alcohol (2.53 g).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of lithium aluminum hydride (7.79 g, 195 mmol) in anhydrous diethyl ether (435 mL) was added slowly as a powder, via a solid dropping funnel, 3,4-dichlorophenyl acetic acid (27.20 g, 130 mmol). When the addition was completed, the reaction mixture was refluxed for 12 hours. The reaction was quenched by cautious addition of saturated sodium sulfate aqueous solution (20 mL), the resulting insoluble was then filtered off and the filtrate was concentrated in vacuo to yield 25.09 g of the desired alcohol.
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Mitsui, S Imaizumi, M Hisashige, Y Sugi - Tetrahedron, 1973 - Elsevier
In order to obtain information on deoxygenation in the hydrogenolysis of epoxides, a series of substituted styrene oxides were hydrogenolysed using Raney Ni, Pd and Pt as catalysts. …
Number of citations: 39 www.sciencedirect.com
Z Ashraf - researchgate.net
The present work reports the synthesis of some novel isochromans as antibacterial which additionally possess anti-inflammatory potential to find a therapeutic agent which can be …
Number of citations: 3 www.researchgate.net
R Fuchs - Journal of the American Chemical Society, 1956 - ACS Publications
The reduction of/>-methyl-, m-methoxy-and 3, 4-dichlorostyrcne oxides with lithium borohydride in ether solution af-forded products which are 67, 23 and 6% primary alcohol, …
Number of citations: 37 pubs.acs.org
S Kumar, DK Tyagi - Asian Journal of Research in Chemistry, 2010 - indianjournals.com
Some ester prodrugs of ibuprofen have been synthesized via acid alcohol coupling of Ibuprofen and alcohol derivatives in dichloromethane medium. These newly synthesized prodrugs …
Number of citations: 1 www.indianjournals.com
S Kucher, L Dsikowitzky, M Ricking, CH Sujatha… - Journal of hazardous …, 2018 - Elsevier
The pesticide DDT (1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene) and its degradates are among the most persistent and abundant organochlorine contaminates in the …
Number of citations: 8 www.sciencedirect.com
GW Hardy, LA Lowe, G Mills, PY Sang… - Journal of medicinal …, 1989 - ACS Publications
The design, synthesis, and biologicalactivity of a series of D-Arg2-enkephalin-derived tetrapeptide amides and tripeptide aralkylamides are reported. These polar analogues were …
Number of citations: 31 pubs.acs.org
CA Mosley, SJ Myers, EE Murray, R Santangelo… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and structure–activity relationship analysis of a novel class of amide-based biaryl NR2B-selective NMDA receptor antagonists are presented. Some of the studied …
Number of citations: 33 www.sciencedirect.com
S Kucher - 2018 - publications.rwth-aachen.de
Das Organochlor-Pestizid DDT ist wahrscheinlich der berüchtigtste Vertreter der persistenten organischen Schadstoffe. In den 1940er Jahren eingeführt, wurde DDT über Jahrzehnte …
Number of citations: 4 publications.rwth-aachen.de
BR De Costa, WD Bowen, A Thurkauf… - Journal of medicinal …, 1990 - ACS Publications
1 National Institute of Diabetesand Digestive and Kidney Diseases, National Institutes of Health. I Section of Biochemistry, Division of Biology and Medicine, Brown University. …
Number of citations: 60 pubs.acs.org

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